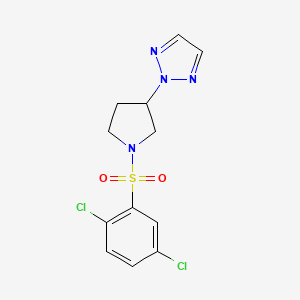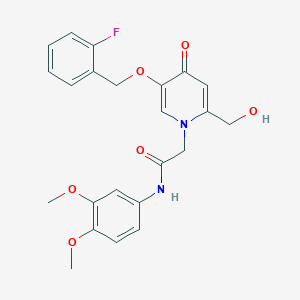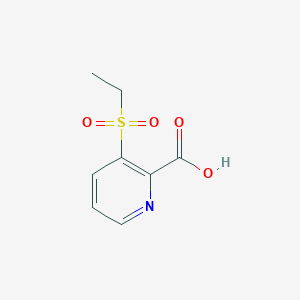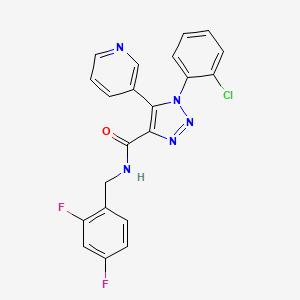![molecular formula C16H14N2O B2699792 1-Phenyl-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazole CAS No. 1049143-85-2](/img/structure/B2699792.png)
1-Phenyl-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazole is a heterocyclic compound that features a fused ring system combining chromene and pyrazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazole typically involves a multi-component reaction. One common method is the one-pot domino reaction, which involves the reaction of tryptamines, alkyl propiolates, and 2-aryl-3-nitro-2H-chromenes. This reaction proceeds through a series of steps including the generation of β-enamino ester, Michael addition, Pictet–Spengler reaction, and annulation process .
Industrial Production Methods
This includes the use of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts, and solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazole can undergo various types of chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
1-Phenyl-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antiproliferative activity against various cancer cell lines.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity may be attributed to its ability to induce apoptosis in cancer cells by activating caspases and inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds share a similar pyrazole core and have been studied for their antiproliferative activity.
Tetrahydroindolizino[8,7-b]indoles: These compounds also feature a fused ring system and are synthesized using similar domino reactions.
Uniqueness
1-Phenyl-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazole is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Its synthesis and reactivity profile make it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
1-phenyl-4,9b-dihydro-3aH-chromeno[4,3-c]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-2-6-13(7-3-1)18-16-12(10-17-18)11-19-15-9-5-4-8-14(15)16/h1-10,12,16H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIKMVNQSCDRHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=NN(C2C3=CC=CC=C3O1)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2,4-dimethoxyphenyl)-3-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2699714.png)
![4-[cyclopentyl(methyl)sulfamoyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B2699715.png)
![N-(2-fluorophenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2699716.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2699721.png)



![7,8-Dimethoxy-1,4-dimethyl-5H-benzo[d][1,2]diazepine-5-carbohydrazide](/img/structure/B2699727.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(phenylsulfanyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2699729.png)
![N-cyclohexyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide](/img/structure/B2699730.png)

![2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2699732.png)
